molecular formula C16H33BrN2S B1455743 N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1354968-77-6

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No. B1455743
CAS RN: 1354968-77-6
M. Wt: 365.4 g/mol
InChI Key: FRLFEUMNAIGZBX-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide (NPSM) is a novel molecule that has been studied for its potential applications in the fields of biochemistry and physiology. NPSM is a derivative of the amino acid alanine, and is composed of an alkyl group (dodecylsulfanyl) and a carbonyl group (methanimidamide) bonded to a prop-2-en-1-yl group. This molecule has been studied for its potential as a drug and as a tool for biochemical and physiological research.

Scientific Research Applications

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide has been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the mechanism of action of enzymes, to investigate the effects of drugs on the body, and to study the biochemical and physiological effects of various compounds. It has also been used in laboratory experiments to study the structure and function of proteins, as well as to study the effects of various compounds on cell cultures.

Mechanism of Action

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide is believed to act as an inhibitor of enzymes by binding to the active sites of enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to have an effect on the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to work with and manipulate. It is also relatively stable, making it suitable for long-term storage. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it is also relatively expensive, making it less suitable for large-scale experiments.

Future Directions

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide has potential applications in the fields of biochemistry and physiology. It could be used to study the mechanism of action of enzymes, to investigate the effects of drugs on the body, and to study the biochemical and physiological effects of various compounds. It could also be used in laboratory experiments to study the structure and function of proteins, as well as to study the effects of various compounds on cell cultures. Additionally, it could be used to develop new drugs and to study the effects of drugs on the body. Finally, it could be used to study the effects of environmental toxins on the body and to develop new methods of drug delivery.

properties

IUPAC Name

dodecyl N'-prop-2-enylcarbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2S.BrH/c1-3-5-6-7-8-9-10-11-12-13-15-19-16(17)18-14-4-2;/h4H,2-3,5-15H2,1H3,(H2,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLFEUMNAIGZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCC=C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide
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N'-(prop-2-en-1-yl)(dodecylsulfanyl)methanimidamide hydrobromide

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